REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11]CC2C=CC=CC=2)=[CH:7][N:6]=1)=[O:4]>[Pd].C(O)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][N:6]=1)=[O:4]
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Name
|
|
Quantity
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7.9 g
|
Type
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reactant
|
Smiles
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COC(=O)C1=NC=C(C=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is hydrogenated at 47 psi at room temperature
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Type
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FILTRATION
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Details
|
After the theoretical uptake of hydrogen, the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |